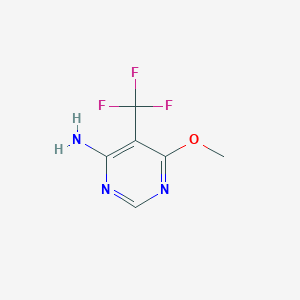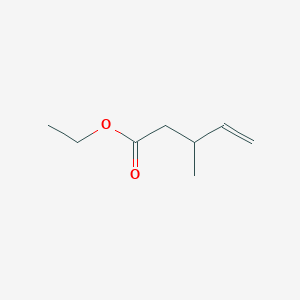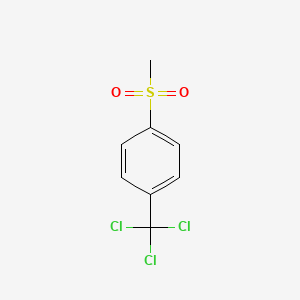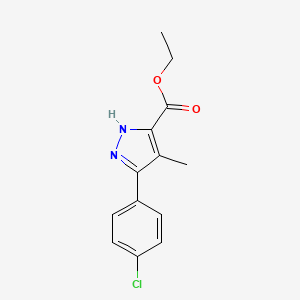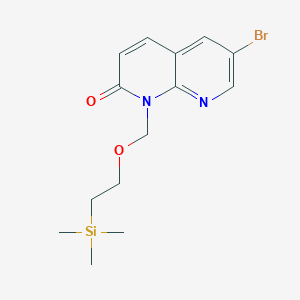
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 6th position, a trimethylsilyl group attached to an ethoxy moiety, and a naphthyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridinone core.
Hydrolysis: The trimethylsilyl-ethoxy moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the naphthyridinone core.
Applications De Recherche Scientifique
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mécanisme D'action
The mechanism of action of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridinone core may play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1-naphthyridin-2(1H)-one: Lacks the trimethylsilyl-ethoxy moiety.
1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the trimethylsilyl-ethoxy moiety allows for diverse chemical modifications and interactions with molecular targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C14H19BrN2O2Si |
|---|---|
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H19BrN2O2Si/c1-20(2,3)7-6-19-10-17-13(18)5-4-11-8-12(15)9-16-14(11)17/h4-5,8-9H,6-7,10H2,1-3H3 |
Clé InChI |
NRZSWCITLUCWTB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C(=O)C=CC2=CC(=CN=C21)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
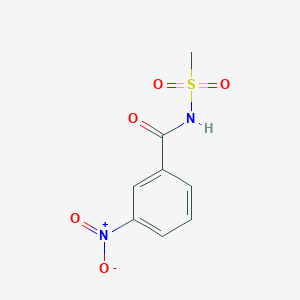
![5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
![3-(3,4-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8512672.png)
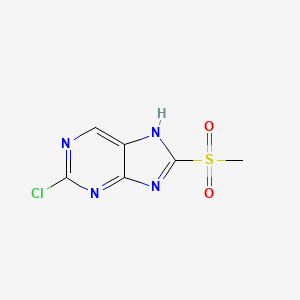
![5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B8512682.png)
![(3aR,4R,7S,8aR)-Tetrahydro-7-hydroxy-2,2-dimethyl-4,7-methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one](/img/structure/B8512691.png)
![7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B8512696.png)

